2-Amino-6-bromo-4H-chromen-4-one
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Overview
Description
2-Amino-6-bromo-4H-chromen-4-one is a chemical compound with the CAS Number: 81563-94-2 . It has a molecular weight of 240.06 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, magnesium oxide (MgO) has been used as an extremely active heterogeneous base catalyst for the synthesis of pyran annulated chromene derivatives .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H6BrNO2/c10-5-1-2-8-6 (3-5)7 (12)4-9 (11)13-8/h1-4H,11H2 .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 282-283 .Scientific Research Applications
Theoretical and Experimental Studies
- Theoretical Calculations and Spectroscopic Study: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been studied for their geometrical structure, vibrational wavenumbers, nuclear magnetic behavior, and natural bond orbital analysis using density functional theory. These studies provide insights into the stability and reactivity of these compounds, which are essential for their applications in scientific research (Yadav et al., 2020).
Medicinal Chemistry
- Apoptosis Induction in Cancer Cells: this compound derivatives have been identified as potent apoptosis inducers. They have shown effectiveness in nuclear fragmentation, cell cycle arrest, and apoptosis induction in various human cell lines, which is significant for cancer research (Kemnitzer et al., 2004).
Catalysis and Synthesis
- Electrocatalytic Synthesis: An electrochemically induced multicomponent transformation has been used for the efficient and selective formation of 2-amino-4H-chromene scaffolds. This method offers advantages in terms of selectivity and yields compared to classic chemical base catalysis, contributing to the development of 2-amino-4H-chromene chemistry (Elinson et al., 2008).
Anticancer Properties
- Anticancer Activity: Certain this compound derivatives have shown promising anticancer activity against human alveolar basal epithelial and epidermoid cancer cell lines. This highlights their potential in developing new anticancer therapies (Kalla et al., 2014).
Drug Resistance in Cancer
- Overcoming Drug Resistance in Cancer: Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate derivatives have been studied for their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These studies are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4H-chromen-4-one . These factors could include pH, temperature, and the presence of other molecules.
Future Directions
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Biochemical Analysis
Biochemical Properties
It is known that chromen-4-one derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the chromen-4-one derivative.
Cellular Effects
Chromen-4-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chromen-4-one derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-6-bromochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZEQPGFLZYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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